molecular formula C20H36O4 B14283740 12-(Acetyloxy)octadec-9-enoic acid CAS No. 138844-95-8

12-(Acetyloxy)octadec-9-enoic acid

Cat. No.: B14283740
CAS No.: 138844-95-8
M. Wt: 340.5 g/mol
InChI Key: OZNJPDLVWMTLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(Acetyloxy)octadec-9-enoic acid is a fatty acid derivative with a molecular formula of C20H36O4 It is characterized by the presence of an acetyloxy group at the 12th carbon and a double bond at the 9th position of the octadecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-(Acetyloxy)octadec-9-enoic acid can be achieved through several methods. One common approach involves the esterification of 12-hydroxyoctadec-9-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process can be optimized by controlling the temperature, pressure, and concentration of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 12-(Acetyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:

    Oxidation: The double bond at the 9th position can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

    Substitution: Nucleophiles like hydroxide ions (OH-) for substitution reactions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Hydroxy derivatives.

Scientific Research Applications

12-(Acetyloxy)octadec-9-enoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of 12-(Acetyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the acetyloxy group.

    Elaidic Acid: The trans isomer of oleic acid, differing in the configuration of the double bond.

    Ricinoleic Acid: Contains a hydroxyl group at the 12th position instead of an acetyloxy group.

Uniqueness: 12-(Acetyloxy)octadec-9-enoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.

Properties

CAS No.

138844-95-8

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

12-acetyloxyoctadec-9-enoic acid

InChI

InChI=1S/C20H36O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h10,13,19H,3-9,11-12,14-17H2,1-2H3,(H,22,23)

InChI Key

OZNJPDLVWMTLKB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.